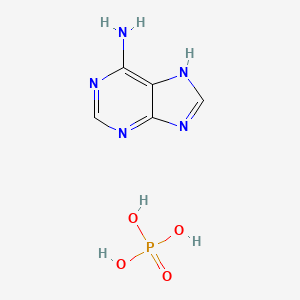

Adenine phosphate

Description

BenchChem offers high-quality Adenine phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adenine phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

phosphoric acid;7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5.H3O4P/c6-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4/h1-2H,(H3,6,7,8,9,10);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHNOBQMQBSRHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)N.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200206 | |

| Record name | Adenine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52175-10-7, 70700-30-0 | |

| Record name | 1H-Purin-6-amine, phosphate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52175-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052175107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070700300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenine phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Adenine phosphate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUT8S5GS8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Adenine Phosphate: The Cornerstone of Nucleic Acid Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenine, a fundamental purine nucleobase, is integral to a vast array of cellular processes. In its phosphorylated forms—adenosine monophosphate (AMP), adenosine diphosphate (ADP), and adenosine triphosphate (ATP)—it plays a central role in cellular energy metabolism, signal transduction, and, most critically, as a direct precursor for the synthesis of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). This technical guide provides a comprehensive overview of the metabolic pathways that generate adenine nucleotides and their subsequent utilization in nucleic acid synthesis, with a focus on quantitative data, experimental methodologies, and the intricate regulatory networks that govern these essential processes.

Adenine Nucleotide Biosynthesis: De Novo and Salvage Pathways

Cells employ two primary strategies to maintain a sufficient pool of adenine nucleotides: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis: This pathway builds the purine ring from simple molecular precursors, including amino acids (glycine, glutamine, and aspartate), carbon dioxide, and one-carbon units supplied by tetrahydrofolate. The process is energetically expensive, consuming multiple ATP molecules to produce inosine monophosphate (IMP), the common precursor for both AMP and GMP.[1]

Salvage Pathway: In contrast, the salvage pathway is an energy-conserving route that recycles pre-existing purine bases and nucleosides derived from the diet or the breakdown of nucleic acids.[2] The key enzyme in the adenine salvage pathway is adenine phosphoribosyltransferase (APRT), which catalyzes the conversion of adenine to AMP in the presence of 5-phosphoribosyl-1-pyrophosphate (PRPP).[3]

Regulatory Mechanisms

The biosynthesis of adenine nucleotides is tightly regulated to meet the cell's metabolic and proliferative needs. Key regulatory enzymes are subject to feedback inhibition by adenine and guanine nucleotides, ensuring a balanced supply of purine precursors.

-

Ribose-phosphate diphosphokinase (PRPP Synthetase): This enzyme catalyzes the synthesis of PRPP, a crucial substrate for both de novo and salvage pathways. It is allosterically inhibited by ADP and GDP.[4]

-

Amidophosphoribosyltransferase (ATase): This enzyme catalyzes the first committed step of de novo purine synthesis and is a primary site of regulation. It is subject to synergistic feedback inhibition by AMP, ADP, ATP, GMP, GDP, and GTP.[5]

-

IMP Dehydrogenase (IMPDH): Positioned at the branch point from IMP, this enzyme controls the flux towards guanine nucleotide synthesis and is allosterically regulated by ATP and GTP.

Adenine Phosphate as a Precursor for DNA and RNA Synthesis

Adenosine triphosphate (ATP) is a direct substrate for RNA polymerase during transcription. For DNA synthesis, ATP is first converted to its deoxy-form, deoxyadenosine triphosphate (dATP), by the enzyme ribonucleotide reductase. Both DNA and RNA polymerases utilize the high-energy phosphate bonds in (d)ATP to drive the polymerization reaction.

Beyond its role as a building block, ATP is also the primary energy source for many enzymatic activities essential for DNA replication and transcription:

-

Helicases: These enzymes unwind the DNA double helix, a process that requires the energy from ATP hydrolysis.

-

DNA Ligases: ATP is crucial for the function of DNA ligases, which join DNA fragments by forming phosphodiester bonds. The ligase enzyme utilizes ATP to adenylate itself, which is then transferred to the 5' phosphate of the DNA strand to facilitate ligation.

-

Chromatin Remodeling: ATP-dependent chromatin remodeling complexes use the energy of ATP hydrolysis to alter the structure of chromatin, making the DNA more accessible for transcription and replication.

Quantitative Data

The intracellular concentrations of adenine nucleotides are tightly regulated and can vary depending on the cell type and metabolic state. The following tables summarize representative quantitative data for adenine nucleotide and deoxyadenosine triphosphate pools.

| Nucleotide | Concentration Range (mM) in Mammalian Cells | Reference(s) |

| ATP | 1 - 10 | |

| ADP | Varies, with an ATP/ADP ratio of ~1000 | |

| AMP | Varies |

Table 1: Intracellular Concentrations of Adenine Nucleotides.

| Cell Type | dATP Concentration (µM) | Reference(s) |

| Mouse Balb/3T3 fibroblasts (log phase) | ~0.005 | |

| Human HeLa cells | Varies depending on cell cycle phase | |

| Human Jurkat cells | Varies |

Table 2: Intracellular Concentrations of Deoxyadenosine Triphosphate (dATP).

Note: The exact concentrations can vary significantly based on the specific cell line, growth conditions, and analytical methods used.

Experimental Protocols

Quantification of Intracellular Deoxynucleoside Triphosphates (dNTPs) by HPLC-MS/MS

This method allows for the sensitive and specific quantification of dNTPs in cellular extracts.

1. Cell Lysis and Extraction: a. Harvest cells and wash with ice-cold PBS. b. Extract nucleotides by adding a cold extraction solution (e.g., 60-80% methanol). c. Incubate on ice to precipitate proteins. d. Centrifuge to pellet cellular debris and collect the supernatant containing the nucleotides.

2. Chromatographic Separation: a. Use a suitable HPLC column, such as a porous graphitic carbon column, for separation of dNTPs. b. Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

3. Mass Spectrometric Detection: a. Couple the HPLC system to a tandem mass spectrometer (MS/MS) operating in negative ion mode. b. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each dNTP, ensuring high selectivity and sensitivity.

4. Quantification: a. Generate a standard curve using known concentrations of dNTP standards. b. Normalize the results to the initial cell number or total protein content.

Measurement of RNA Synthesis Rate using Transcription Run-On (TRO) Assay

The TRO assay measures the rate of ongoing transcription by allowing nascent RNA chains to be extended in the presence of labeled nucleotides.

1. Cell Permeabilization: a. Harvest cells and wash with a suitable buffer. b. Permeabilize the cells using a mild detergent (e.g., Sarkosyl) to allow the entry of nucleotides while keeping the transcriptional machinery intact.

2. In Vitro Transcription: a. Incubate the permeabilized cells in a transcription buffer containing ATP, CTP, GTP, and a labeled UTP analog (e.g., Br-UTP or ³²P-UTP). b. Allow transcription to proceed for a short period, during which the labeled UTP will be incorporated into newly synthesized RNA.

3. RNA Isolation and Purification: a. Stop the transcription reaction and isolate the total RNA. b. If a non-radioactive label like Br-UTP was used, affinity-purify the labeled RNA using antibodies against BrdU.

4. Analysis: a. Quantify the amount of labeled RNA using appropriate methods (e.g., scintillation counting for ³²P or quantitative PCR after reverse transcription for Br-UTP). b. The amount of incorporated label is proportional to the rate of transcription.

Measurement of DNA Synthesis Rate using Bromodeoxyuridine (BrdU) Incorporation

This assay measures the rate of DNA synthesis by detecting the incorporation of the thymidine analog BrdU into newly replicated DNA.

1. BrdU Labeling: a. Incubate proliferating cells with BrdU, which will be incorporated into the DNA of cells undergoing S-phase.

2. Cell Fixation and Permeabilization: a. Harvest the cells and fix them with a suitable fixative (e.g., formaldehyde). b. Permeabilize the cells to allow antibody access to the nucleus.

3. DNA Denaturation: a. Treat the cells with an acid (e.g., HCl) to denature the DNA and expose the incorporated BrdU.

4. Immunodetection: a. Incubate the cells with a primary antibody specific for BrdU. b. Follow with a fluorescently labeled secondary antibody.

5. Analysis: a. Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of BrdU-positive cells, which represents the proportion of cells actively synthesizing DNA.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: Overview of adenine nucleotide biosynthesis and its role in nucleic acid synthesis.

Caption: Allosteric regulation of key enzymes in purine biosynthesis.

Caption: Experimental workflow for dNTP quantification by HPLC-MS/MS.

Conclusion

Adenine phosphates are indispensable molecules that serve a dual function as energy currency and as essential precursors for the synthesis of DNA and RNA. The intricate network of de novo and salvage pathways, coupled with tight allosteric regulation, ensures a balanced supply of these vital building blocks for cellular proliferation and maintenance. The experimental protocols outlined in this guide provide robust methods for investigating the dynamics of adenine nucleotide metabolism and its impact on nucleic acid synthesis. A thorough understanding of these processes is fundamental for researchers in molecular biology and is of paramount importance for the development of novel therapeutic strategies targeting diseases characterized by aberrant cell growth, such as cancer.

References

- 1. What is the mechanism of DNA ligase? | AAT Bioquest [aatbio.com]

- 2. ATP-dependent DNA ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. DNA ligase - Wikipedia [en.wikipedia.org]

- 5. Neurodevelopmental disorder mutations in the purine biosynthetic enzyme IMPDH2 disrupt its allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]

Adenine phosphate's function in signal transduction pathways

An In-depth Technical Guide to the Function of Adenine Phosphates in Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical roles adenine phosphates—adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP)—play in cellular signaling. It details the primary signal transduction pathways they modulate, presents quantitative data on receptor and enzyme interactions, outlines key experimental methodologies, and provides visual diagrams of the core mechanisms.

Introduction: Adenine Phosphates as Signaling Molecules

Adenine phosphates are fundamental to cellular bioenergetics. Beyond this central role, they have emerged as pivotal signaling molecules. Extracellularly, ATP and ADP act as potent signaling agents by activating a dedicated family of purinergic receptors.[1][2] Intracellularly, the relative levels of AMP and ATP serve as a critical indicator of the cell's energy status, primarily through the activation of AMP-activated protein kinase (AMPK).[3] Furthermore, ATP serves as the precursor for the synthesis of the ubiquitous second messenger, cyclic AMP (cAMP).[4] This guide explores these distinct but interconnected signaling functions.

Extracellular Signaling: Purinergic Receptors

Extracellular ATP and ADP are recognized by two main classes of purinergic receptors: P2X and P2Y receptors. These receptors are widely expressed and mediate a vast array of physiological processes, including neurotransmission, inflammation, platelet aggregation, and muscle contraction.

P2X Receptors: Ligand-Gated Ion Channels

P2X receptors are trimeric, ATP-gated, non-selective cation channels. The binding of ATP induces a conformational change that opens an intrinsic ion channel, allowing the rapid influx of Na⁺ and Ca²⁺ and the efflux of K⁺. This ion flux leads to membrane depolarization and the initiation of calcium-dependent signaling events. There are seven mammalian P2X subtypes (P2X1-7), each with distinct biophysical properties and tissue distribution.

The activation of P2X receptors is a direct and rapid process. The binding of three ATP molecules at the subunit interfaces is thought to be required to trigger the conformational change that opens the channel pore.

P2Y Receptors: G-Protein Coupled Receptors (GPCRs)

The P2Y receptor family consists of eight distinct GPCRs in humans (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄), which are activated by a range of adenine and uridine nucleotides. Based on their G-protein coupling, they are broadly classified into two subfamilies:

-

Gq-coupled receptors (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁): These receptors activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).

-

Gi-coupled receptors (P2Y₁₂, P2Y₁₃, P2Y₁₄): These receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

-

Gs-coupled receptor (P2Y₁₁): This receptor is unique in that it can couple to Gs to stimulate adenylyl cyclase, increasing cAMP, in addition to its coupling to Gq.

Intracellular Signaling: Energy Homeostasis and Second Messengers

AMP-Activated Protein Kinase (AMPK) Pathway

AMPK is a heterotrimeric enzyme complex that acts as a master sensor of cellular energy status. It is activated under conditions of metabolic stress that increase the intracellular AMP:ATP ratio, such as glucose deprivation or hypoxia. Activation involves both allosteric regulation by AMP binding and phosphorylation of the catalytic α-subunit at Threonine-172 by upstream kinases, most notably LKB1.

Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance. It stimulates catabolic pathways that generate ATP (e.g., fatty acid oxidation, glucose uptake) and inhibits anabolic, ATP-consuming processes (e.g., protein, lipid, and glycogen synthesis).

References

Adenine Phosphates in Purinergic Signaling: A Core Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the critical role of adenine phosphates—adenosine triphosphate (ATP), adenosine diphosphate (ADP), and their derivatives—in the complex world of purinergic signaling. It is designed to serve as a core reference for researchers actively engaged in elucidating these pathways and for professionals in the pharmaceutical industry seeking to modulate them for therapeutic benefit. This document details the molecular components, signaling cascades, quantitative pharmacology, and essential experimental methodologies central to the field.

The Landscape of Purinergic Signaling

Purinergic signaling is a fundamental and ubiquitous form of extracellular communication mediated by purine nucleotides and nucleosides.[1] Initially recognized for its role in non-adrenergic, non-cholinergic neurotransmission, it is now understood that ATP acts as a cotransmitter in nearly all nerves and as a primary signaling molecule for non-neuronal cells, including immune, endothelial, and epithelial cells.[1] This system is pivotal in a vast array of physiological processes, from neurotransmission and inflammation to platelet aggregation and cell proliferation, and its dysregulation is implicated in numerous pathological conditions.[1][2]

The signaling cascade is initiated by the release of nucleotides like ATP into the extracellular space, often in response to cellular stress, damage, or mechanical stimulation.[3] Once released, these molecules act as ligands for specific purinergic receptors on the same or neighboring cells. The signal is terminated by a cascade of cell-surface enzymes known as ectonucleotidases, which sequentially hydrolyze ATP and ADP down to adenosine, which itself is a potent signaling molecule.

Core Ligands: Adenine Phosphates and Adenosine

The primary signaling molecules in this system are the adenine phosphates and their ultimate breakdown product, adenosine.

-

Adenosine Triphosphate (ATP): Long known as the intracellular energy currency, ATP is a key extracellular signaling molecule. It is released from cells via multiple mechanisms, including vesicular exocytosis and through channels like pannexins. Extracellular ATP can signal tissue damage and stress, acting as a "danger signal" to initiate inflammatory and immune responses.

-

Adenosine Diphosphate (ADP): ADP is generated in the extracellular space by the hydrolysis of ATP or can be released directly from cells, most notably from the dense granules of activated platelets. It is a critical mediator of thrombosis and hemostasis.

-

Adenosine: Produced by the enzymatic breakdown of ATP/ADP/AMP by ectonucleotidases, adenosine acts on a separate class of purinergic receptors (P1 receptors). Its effects are often modulatory and can be immunosuppressive and anti-inflammatory, providing a crucial feedback mechanism to counterbalance the pro-inflammatory effects of ATP.

The metabolism of these signaling molecules is tightly controlled by ectonucleotidases, primarily CD39 (which hydrolyzes ATP/ADP to AMP) and CD73 (which hydrolyzes AMP to adenosine), ensuring a dynamic and context-dependent signaling environment.

Purinergic Receptors: The Signaling Gateways

The effects of extracellular adenine phosphates and adenosine are mediated by three main families of receptors.

P2X Receptors: Ligand-Gated Ion Channels

P2X receptors are ATP-gated, non-selective cation channels. Seven subtypes (P2X1-P2X7) have been identified, which assemble as homo- or heterotrimeric channels. Upon binding ATP, these receptors undergo a conformational change, opening a channel pore permeable to Na+, K+, and Ca2+. This influx of cations leads to rapid membrane depolarization and activation of calcium-dependent signaling pathways. They are crucial in fast synaptic transmission, smooth muscle contraction, and inflammation. The P2X7 receptor is notable for its low affinity for ATP and its ability to form a larger, non-selective pore upon prolonged activation, triggering profound cellular responses including inflammasome activation.

References

Non-Enzymatic Degradation of Adenine Phosphates: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine triphosphate (ATP), the primary energy currency of the cell, along with its derivatives adenosine diphosphate (ADP) and adenosine monophosphate (AMP), are crucial molecules in cellular metabolism, signaling, and nucleic acid synthesis. While their enzymatic turnover is well-understood, the non-enzymatic degradation of these labile phosphoanhydride bonds is a critical consideration in experimental design, pre-analytical sample handling, and the formulation of nucleotide-based therapeutics. This technical guide provides an in-depth overview of the core chemical principles governing the non-enzymatic hydrolysis of adenine phosphates, detailing the influence of key environmental factors, outlining established experimental protocols for their study, and discussing the implications for research and drug development.

Introduction

Adenine phosphates are characterized by high-energy phosphoanhydride bonds linking the phosphate groups. The hydrolysis of these bonds, particularly the terminal γ-phosphate of ATP, is a highly exergonic process that releases substantial free energy, which is harnessed to drive numerous biological processes.[1] However, these bonds are also susceptible to spontaneous, non-enzymatic hydrolysis in aqueous solutions.[2] The rate of this degradation is highly dependent on environmental conditions, including temperature, pH, and the presence of metal ions.

Understanding the kinetics and mechanisms of this non-enzymatic decay is paramount for:

-

Researchers in metabolomics and cell biology to ensure sample integrity and prevent analytical artifacts.[3][4][5]

-

Scientists studying bioenergetics or purinergic signaling, where extracellular nucleotide concentrations are key signaling cues.

-

Drug development professionals formulating nucleotide analogs or designing high-throughput screening (HTS) assays where substrate stability is essential for reliable results.

This guide will systematically explore the degradation pathway, the factors that modulate its rate, and the methodologies used for its quantification.

The Chemical Pathway of Degradation

The non-enzymatic degradation of adenine phosphates is a stepwise hydrolysis process. The primary reaction is the cleavage of the terminal phosphoanhydride bond, followed by the hydrolysis of the subsequent bond.

The sequential degradation proceeds as follows: ATP + H₂O → ADP + Pᵢ (inorganic phosphate) + H⁺ ADP + H₂O → AMP + Pᵢ (inorganic phosphate) + H⁺

AMP is significantly more stable than ATP or ADP due to the absence of high-energy phosphoanhydride bonds; its degradation involves the much slower hydrolysis of the phosphate ester bond to yield adenosine and inorganic phosphate.

Factors Influencing Degradation Rates

The stability of adenine phosphates is not intrinsic but is profoundly influenced by the chemical environment. The interplay of pH, temperature, and metal ion catalysts dictates the half-life of these molecules, which can range from minutes to days.

Effect of pH

The pH of the solution has a dramatic effect on the rate of ATP hydrolysis. The molecule's stability is maximal in the slightly alkaline range (pH 7.4 to 9.0) and decreases sharply under both acidic and strongly alkaline conditions. This is due to the different ionic species of ATP present at various pH values and the mechanisms of acid- and base-catalyzed hydrolysis.

-

Acidic conditions (pH < 6.8): Hydrolysis is accelerated due to protonation of the phosphate oxygen atoms, which facilitates nucleophilic attack by water.

-

Neutral to slightly alkaline conditions (pH 6.8 - 9.0): ATP is most stable in this range, which is relevant to physiological conditions.

-

Strongly alkaline conditions (pH > 11): Hydrolysis is catalyzed by hydroxide ions (OH⁻).

Effect of Temperature

As with most chemical reactions, the rate of non-enzymatic hydrolysis of ATP increases with temperature. The degradation follows Arrhenian behavior, where the rate constant increases exponentially with temperature. This is a critical factor in sample handling; for instance, ATP in plasma samples is unstable at room temperature but can be preserved for over a month when stored at -80°C.

Effect of Divalent Metal Cations

Divalent metal cations, particularly Mg²⁺ and Ca²⁺, play a dual role. In the cell, Mg²⁺ is crucial for stabilizing ATP and is required by virtually all enzymes that use ATP as a substrate. It forms a complex (MgATP²⁻) that shields the negative charges on the phosphate chain, reducing electrostatic repulsion. However, certain divalent metal ions can also catalyze non-enzymatic hydrolysis. Studies have shown that Ca²⁺ can increase the rate of metaphosphate formation from the ATP tetraanion more effectively than Mg²⁺. The order of catalytic efficiency for some metal ions in promoting ATP hydrolysis has been reported as Zn²⁺ > Ca²⁺ > Cd²⁺ > Mg²⁺.

Quantitative Data on Degradation Kinetics

The rate of non-enzymatic hydrolysis is typically described by first-order kinetics, where the rate is directly proportional to the concentration of the adenine phosphate. The rate constant (k) is a quantitative measure of this process.

Table 1: Effect of Temperature and pH on ATP Hydrolysis Rate Constant (k)

| Temperature (°C) | pH | Rate Constant, k (s⁻¹) | Half-life (t₁₂) | Reference(s) |

| 56.0 | 3.0 | 1.15 x 10⁻⁵ | ~16.7 hours | |

| 56.0 | 7.0 | 1.38 x 10⁻⁶ | ~5.8 days | |

| 56.0 | 9.0 | 2.19 x 10⁻⁶ | ~3.7 days | |

| 80 | 3.0 | 1.12 x 10⁻³ (approx.) | ~10.3 minutes | |

| 80 | 7.0 | 0.75 x 10⁻³ (approx.) | ~15.4 minutes | |

| 100 | 3.0 | 2.30 x 10⁻³ (approx.) | ~5.0 minutes | |

| 100 | 7.0 | 1.58 x 10⁻³ (approx.) | ~7.3 minutes | |

| 120 | 3.0 | 4.34 x 10⁻³ | ~2.7 minutes | |

| 120 | 7.0 | 2.91 x 10⁻³ | ~4.0 minutes | |

| Values estimated from graphical data or textual descriptions in the cited sources. |

Table 2: Effect of Divalent Cations on ATP Hydrolysis

| Cation | Condition | Effect on Hydrolysis Rate | Observation | Reference(s) |

| Mg²⁺ | pH > 7 | Catalytic | Increases metaphosphate formation from ATP⁴⁻ by ~10-fold. | |

| Ca²⁺ | pH > 7 | Strongly Catalytic | Increases metaphosphate formation from ATP⁴⁻ by ~50-fold. | |

| Zn²⁺ | Neutral pH | Most Catalytic | In a ternary system, induced the fastest hydrolysis rate compared to Ca²⁺, Cd²⁺, and Mg²⁺. | |

| Mg²⁺ | Neutral pH | Stabilizing | In biological systems, MgATP²⁻ is the stable, active form of ATP. Reduces electrostatic repulsion. |

Experimental Protocols for Studying Degradation

Two primary approaches are used to monitor the non-enzymatic degradation of adenine phosphates: measuring the decrease in the parent nucleotide or measuring the appearance of a degradation product, typically inorganic phosphate (Pᵢ).

Protocol 1: Quantification of Adenine Nucleotides by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying ATP, ADP, and AMP simultaneously from a single sample. Ion-pairing reversed-phase HPLC is a common and robust method.

Objective: To separate and quantify ATP, ADP, and AMP in a solution over time to determine degradation rates.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of ATP (e.g., 10 mM) in a desired buffer system (e.g., Tris-HCl, phosphate buffer) at a specific pH.

-

For studies with biological matrices (e.g., cell culture), cells are typically quenched and extracted with a cold solvent like perchloric acid or methanol to stop enzymatic activity and precipitate proteins.

-

The supernatant is collected, neutralized, and filtered (0.22 µm) before injection.

-

-

HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: A buffered aqueous solution containing an ion-pairing reagent. Example: 100 mM KH₂PO₄, 5 mM tetrabutylammonium bromide, pH 6.0.

-

Mobile Phase B: An organic solvent like acetonitrile or methanol, often containing the same buffer and ion-pairing reagent.

-

Detection: UV absorbance at 254 nm or 260 nm.

-

Flow Rate: Typically 0.6 - 1.0 mL/min.

-

Gradient Elution: A gradient is used to elute the nucleotides, with AMP eluting first, followed by ADP, and then ATP. A typical gradient involves increasing the percentage of Mobile Phase B over the run.

-

-

Data Analysis:

-

Generate standard curves for ATP, ADP, and AMP using known concentrations.

-

Incubate the ATP sample under the desired conditions (e.g., 50°C). At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot and inject it into the HPLC.

-

Quantify the peak areas for ATP, ADP, and AMP at each time point by comparing them to the standard curves.

-

Plot the natural logarithm of the ATP concentration versus time. The slope of this line is the negative of the first-order rate constant (-k).

-

Protocol 2: Quantification of Inorganic Phosphate (Pᵢ) Release

This method measures the product of hydrolysis. The Malachite Green assay is a sensitive colorimetric method for detecting free orthophosphate.

Objective: To measure the rate of inorganic phosphate release from ATP hydrolysis.

Methodology:

-

Reagent Preparation:

-

Malachite Green Reagent: Prepare a solution of Malachite Green hydrochloride in sulfuric acid. A common formulation involves dissolving Malachite Green carbinol hydrochloride (e.g., Sigma #M9636) to 3.2 mM in an acid solution.

-

Ammonium Molybdate Solution: Prepare a solution of ammonium molybdate in sulfuric acid. This is often added to the Malachite Green solution or used as a separate reagent to form phosphomolybdate.

-

Phosphate Standards: Prepare a standard curve using a known concentration of KH₂PO₄ (e.g., 0 to 50 µM).

-

-

Assay Procedure:

-

Set up the hydrolysis reaction by incubating an ATP solution (e.g., 1 mM) in the desired buffer and conditions (pH, temperature, metal ions).

-

At specified time points, remove aliquots of the reaction mixture (e.g., 50 µL) and transfer to a 96-well plate.

-

Add the Malachite Green reagent (often a two-part system, Reagent A then Reagent B) to each well, including the standards and a blank (buffer only).

-

Incubate at room temperature for 15-30 minutes to allow for color development.

-

Measure the absorbance at ~620-640 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the blank absorbance from all readings.

-

Plot the standard curve of absorbance versus phosphate concentration and determine the linear regression equation.

-

Use the equation to calculate the concentration of Pᵢ released at each time point.

-

Plot the concentration of Pᵢ versus time. The initial slope of this curve represents the initial rate of hydrolysis.

-

Relevance and Implications

Research and Metabolomics

Purinergic Signaling

Extracellular ATP and its degradation products are potent signaling molecules that act on purinergic receptors. The non-enzymatic stability of ATP in the extracellular space can influence the duration and intensity of these signals. The rate of degradation, alongside enzymatic breakdown by ectonucleotidases, determines the local concentrations of ATP, ADP, and adenosine, each of which can activate different receptor subtypes and elicit distinct physiological responses.

Drug Development and Discovery

The stability of adenine phosphates is a significant factor in drug development in several areas:

-

Formulation of Nucleotide-Based Drugs: Therapeutic agents that are nucleotide analogs must be formulated to ensure stability during storage and administration. Understanding the degradation profile under various pH and temperature conditions is essential for developing a viable drug product with an acceptable shelf-life.

-

High-Throughput Screening (HTS): Many HTS assays for enzymes like kinases and ATPases rely on ATP as a substrate. If the ATP substrate degrades non-enzymatically during the assay incubation period, it can lead to a high rate of false positives or negatives. Assay buffers must be optimized for pH and metal ion content to ensure ATP stability for the duration of the screen.

-

Development of Stable Analogs: A key strategy in drug discovery is the creation of non-hydrolyzable or slowly-hydrolyzable ATP analogs to probe the structure and function of ATP-binding proteins or to act as competitive inhibitors. Knowledge of the hydrolysis mechanism informs the chemical modifications needed to enhance stability.

Conclusion

The non-enzymatic degradation of adenine phosphates is a fundamental chemical process with far-reaching implications for biological research and pharmaceutical development. Governed by the principles of chemical kinetics, the hydrolysis of ATP, ADP, and AMP is highly sensitive to pH, temperature, and the presence of divalent metal cations. For professionals in research and drug development, a thorough understanding of these factors is not merely academic but is essential for ensuring data integrity, developing stable therapeutics, and designing robust and reliable biochemical assays. By employing the standardized protocols outlined in this guide, researchers can accurately quantify and control for the non-enzymatic degradation of these vital biomolecules.

References

- 1. echemi.com [echemi.com]

- 2. Ca2+-stimulated, Mg2+-independent ATP hydrolysis and the high affinity Ca2+-pumping ATPase. Two different activities in rat kidney basolateral membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Editorial: Recent trends and spotlight on nucleotide-based drugs: novel targets, their design, delivery, and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. csmres.co.uk [csmres.co.uk]

The Pivotal Role of Adenine Phosphates in Muscle Contraction: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenine phosphates—adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP)—are the central regulators of skeletal muscle contraction and energy homeostasis. This technical guide provides an in-depth examination of the core mechanisms by which these molecules govern the intricate processes of force generation, relaxation, and metabolic adaptation in muscle tissue. We present a comprehensive overview of the myosin cross-bridge cycle, the role of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, and the AMP-activated protein kinase (AMPK) signaling pathway. This document synthesizes key quantitative data from the literature into structured tables for comparative analysis and provides detailed protocols for fundamental experimental techniques used to investigate these processes. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex interplay of adenine phosphates in muscle physiology.

Introduction

The conversion of chemical energy into mechanical force by skeletal muscle is a fundamental biological process, underpinning locomotion, respiration, and overall metabolism. At the heart of this process lies the dynamic interplay of adenine phosphates. ATP provides the immediate energy for the conformational changes in myosin that drive the sliding of actin filaments, the fundamental basis of muscle contraction. The products of ATP hydrolysis, ADP and inorganic phosphate (Pi), are not merely byproducts but play crucial roles in modulating the kinetics of the cross-bridge cycle and are implicated in muscle fatigue. Concurrently, the cellular energy status, reflected by the ratios of ATP, ADP, and AMP, is meticulously monitored by signaling pathways such as the AMPK cascade, which orchestrates metabolic adjustments to match energy supply with demand. A thorough understanding of these adenine phosphate-dependent mechanisms is paramount for researchers in physiology, biochemistry, and pharmacology, as well as for professionals engaged in the development of therapeutic agents targeting muscle function and metabolic disorders.

The Myosin Cross-Bridge Cycle: The Engine of Contraction

The cyclical interaction of myosin heads with actin filaments, fueled by ATP hydrolysis, is the molecular basis of muscle contraction. Each cycle can be broken down into a series of discrete steps, each regulated by the binding and release of adenine nucleotides and inorganic phosphate.

-

Rigor State: In the absence of ATP, the myosin head is tightly bound to actin in a "rigor" state.[1]

-

ATP Binding and Myosin Detachment: The binding of an ATP molecule to the myosin head induces a conformational change that reduces the affinity of myosin for actin, causing the myosin head to detach.[2]

-

ATP Hydrolysis and Myosin "Cocking": The ATPase activity of the myosin head hydrolyzes ATP into ADP and inorganic phosphate (Pi), which remain bound. The energy released from this hydrolysis "cocks" the myosin head into a high-energy conformation.[3]

-

Cross-Bridge Formation: The cocked myosin head binds to a new site on the actin filament, forming a cross-bridge.

-

Power Stroke: The release of Pi triggers the "power stroke," a conformational change in the myosin head that pulls the actin filament toward the center of the sarcomere, resulting in force production and shortening of the muscle fiber.[3]

-

ADP Release: Following the power stroke, ADP is released from the myosin head, which remains tightly bound to actin in the rigor state, ready for a new cycle to begin with the binding of another ATP molecule.[2]

Calcium Handling and the Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA)

Muscle contraction is initiated by the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum (SR), a specialized endoplasmic reticulum in muscle cells. For muscle relaxation to occur, Ca²⁺ must be rapidly removed from the sarcoplasm and transported back into the SR. This process is actively carried out by the SERCA pump, an ATPase that utilizes the energy from ATP hydrolysis to transport Ca²⁺ against its concentration gradient. The efficiency of the SERCA pump is a critical determinant of the rate of muscle relaxation and is a significant consumer of cellular ATP.

AMP-Activated Protein Kinase (AMPK): The Cellular Energy Sensor

AMPK is a crucial enzyme that functions as a cellular energy sensor, activated by increases in the AMP:ATP and ADP:ATP ratios, which occur during periods of high energy demand such as intense muscle contraction. Once activated, AMPK phosphorylates a multitude of downstream targets to switch on catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and switch off anabolic pathways that consume ATP (e.g., protein synthesis). This positions AMPK as a master regulator of metabolic adaptation in skeletal muscle.

Quantitative Data on Adenine Phosphates in Muscle

The concentrations of adenine nucleotides and related metabolites change dynamically with the metabolic state of the muscle. The following tables summarize key quantitative data from the literature.

Table 1: Adenine Nucleotide and Metabolite Concentrations in Human Skeletal Muscle

| Metabolite | Resting (mmol/kg dry muscle) | Intense Exercise (mmol/kg dry muscle) |

| ATP | 20-25 | 10-15 |

| ADP | 2-3 | 3-5 |

| AMP | 0.1-0.2 | 0.5-1.5 |

| Phosphocreatine (PCr) | 70-80 | 10-20 |

| Inorganic Phosphate (Pi) | 3-5 | 20-30 |

Data compiled from various sources.

Table 2: Myosin ATPase Kinetics and Binding Affinities

| Parameter | Value | Conditions |

| Myosin ATPase Rate (isometric) | 0.10 - 0.41 mmol/L/s | Human skinned fibers, 20°C |

| Myosin-ATP Binding Affinity (K₁) | 0.84 - 8.7 mM⁻¹ | Rabbit fast-twitch fibers |

| Myosin-ADP Binding Affinity (K₀) | Varies by fiber type | Rabbit fast-twitch fibers |

Experimental Protocols

A variety of experimental techniques are employed to investigate the role of adenine phosphates in muscle contraction. Below are detailed methodologies for several key assays.

Skinned Muscle Fiber Preparation and Mechanics

This technique allows for the direct study of the contractile properties of the myofilaments by chemically removing the sarcolemma, thereby permitting the experimental control of the intracellular environment.

Protocol:

-

Muscle Biopsy and Fiber Bundling: Obtain a small sample of skeletal muscle and dissect it into small bundles of fibers.

-

Glycerination (Skinning): Incubate the fiber bundles in a skinning solution containing glycerol to permeabilize the cell membranes.

-

Single Fiber Isolation: Isolate individual muscle fibers from the skinned bundles under a microscope.

-

Mounting: Attach the ends of a single fiber to a force transducer and a length controller.

-

Activation and Measurement: Immerse the fiber in activating solutions with varying concentrations of Ca²⁺, ATP, ADP, and Pi, and measure force production, shortening velocity, and stiffness.

SERCA Activity Assay

SERCA pump activity can be measured by quantifying the rate of Ca²⁺ uptake into SR vesicles or by measuring the rate of ATP hydrolysis.

Protocol (ATPase Activity):

-

Homogenization: Homogenize muscle tissue in a buffer to isolate SR vesicles.

-

Reaction Mixture: Prepare a reaction mixture containing a buffer, ATP, and a Ca²⁺ ionophore.

-

Initiation: Add the SR-containing homogenate to the reaction mixture to initiate the reaction.

-

Measurement: Measure the rate of ATP hydrolysis by spectrophotometrically monitoring the oxidation of NADH in a coupled enzyme assay.

-

Inhibition: In a parallel reaction, add a specific SERCA inhibitor (e.g., thapsigargin) to determine the proportion of ATPase activity attributable to SERCA.

High-Performance Liquid Chromatography (HPLC) for Adenine Nucleotide Analysis

HPLC is a powerful technique for separating and quantifying adenine nucleotides and their metabolites in muscle extracts.

Protocol:

-

Sample Collection and Freezing: Obtain muscle biopsies and immediately freeze them in liquid nitrogen to halt metabolic activity.

-

Extraction: Pulverize the frozen tissue and extract the metabolites with perchloric acid.

-

Neutralization: Neutralize the extract with a potassium-based solution.

-

Chromatography: Inject the neutralized extract onto a reverse-phase HPLC column.

-

Separation and Detection: Separate the adenine nucleotides using a gradient of a mobile phase (e.g., ammonium phosphate buffer and methanol) and detect the compounds by their UV absorbance at 254 nm.

-

Quantification: Quantify the concentration of each nucleotide by comparing the peak areas to those of known standards.

Conclusion

The intricate and dynamic interplay of adenine phosphates is fundamental to every aspect of muscle function, from the molecular interactions of the cross-bridge cycle to the systemic metabolic adaptations orchestrated by AMPK. The quantitative data and experimental protocols presented in this technical guide provide a foundation for researchers and drug development professionals to further explore the complexities of muscle physiology and to identify novel therapeutic targets for a range of neuromuscular and metabolic diseases. Future research, integrating these established techniques with emerging technologies, will undoubtedly continue to unravel the profound and multifaceted role of adenine phosphates in skeletal muscle.

References

Adenine Phosphates as Allosteric Regulators: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Adenine phosphates—adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP)—are not only central to cellular energy currency but are also critical allosteric effectors that modulate the activity of key metabolic enzymes. This technical guide provides an in-depth exploration of the role of adenine phosphates in the allosteric regulation of enzymes, with a focus on their impact on cellular metabolism. We delve into the structural and kinetic mechanisms of this regulation for pivotal enzymes such as Phosphofructokinase-1, Glycogen Phosphorylase, and Isocitrate Dehydrogenase. Furthermore, this guide furnishes detailed experimental protocols for studying these interactions and presents visual representations of the involved signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their understanding and investigation of these fundamental biological processes.

Introduction: The Central Role of Adenine Phosphates in Allosteric Regulation

Allosteric regulation is a fundamental mechanism of controlling protein function, where the binding of a regulatory molecule (an allosteric effector) to a site other than the protein's active site—the allosteric site—induces a conformational change that alters the protein's activity.[1] This mode of regulation allows for the fine-tuning of metabolic pathways in response to the cell's energetic state.

The relative concentrations of ATP, ADP, and AMP are a sensitive indicator of the cell's energy status. A high ATP-to-AMP ratio signifies an energy-rich state, while a low ratio indicates an energy deficit. Cells have evolved sophisticated mechanisms to sense and respond to these fluctuations, primarily through the allosteric regulation of key enzymes in metabolic pathways. Typically, high levels of ATP, the final product of many catabolic pathways, act as an allosteric inhibitor of enzymes in these pathways, a classic example of feedback inhibition.[1][2] Conversely, rising levels of ADP and AMP, which signal a need for energy, often act as allosteric activators.[3]

This guide will explore the intricate allosteric control exerted by adenine phosphates on three key metabolic enzymes:

-

Phosphofructokinase-1 (PFK-1): A critical control point in glycolysis.

-

Glycogen Phosphorylase: The key enzyme in glycogenolysis.

-

Isocitrate Dehydrogenase (IDH): A crucial regulatory enzyme in the citric acid cycle.

Understanding the molecular details of these allosteric interactions is paramount for elucidating the complex network of metabolic regulation and for the development of novel therapeutic agents that target metabolic diseases.

Key Enzymes Under Adenine Phosphate Allosteric Control

Phosphofructokinase-1 (PFK-1): The Gatekeeper of Glycolysis

Phosphofructokinase-1 is a cornerstone of glycolytic regulation, catalyzing the irreversible phosphorylation of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate.[1] This step commits glucose to the glycolytic pathway. PFK-1 is a tetrameric enzyme with complex allosteric regulation.

Allosteric Regulation by ATP, ADP, and AMP:

-

ATP: While ATP is a substrate for PFK-1, at high concentrations, it also acts as an allosteric inhibitor. ATP binds to a specific allosteric site, distinct from the catalytic site, inducing a conformational change that increases the enzyme's Michaelis constant (K_m) for F6P, thereby reducing its activity. This inhibition is a crucial feedback mechanism that slows down glycolysis when cellular energy levels are high.

-

ADP and AMP: Conversely, ADP and AMP are potent allosteric activators of PFK-1. They bind to the same allosteric site as inhibitory ATP but promote a conformation that has a higher affinity for F6P. AMP is a particularly sensitive indicator of low energy status and can effectively reverse the inhibitory effect of ATP.

Quantitative Data on PFK-1 Allosteric Regulation:

The following table summarizes the kinetic parameters of human liver PFK-1 (PFKL), illustrating the inhibitory effect of the C-terminal tail, which is involved in ATP allosteric inhibition. Removal of this tail mimics an activated state.

| Enzyme Form | V_max (U/mg) | K_m (F6P) (mM) | Hill Coefficient (n_H) | Reference |

| Wild-Type PFKL | 13.0 ± 0.5 | 2.1 ± 0.2 | 2.2 ± 0.3 | |

| PFKL-ΔC (C-terminal tail removed) | 12.1 ± 0.4 | 0.24 ± 0.03 | 1.1 ± 0.1 |

Note: One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1μmol of fructose 1,6-bisphosphate per minute at 25°C.

Glycogen Phosphorylase: Mobilizing Glycogen Stores

Glycogen phosphorylase is the rate-limiting enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate, thereby making glucose available for energy production. The enzyme exists in two major forms: the generally active phosphorylase a and the generally inactive phosphorylase b.

Allosteric Regulation by AMP:

-

AMP: Phosphorylase b can be allosterically activated by AMP. In the muscle, when energy levels are low, the concentration of AMP rises, signaling the need for glucose. AMP binds to an allosteric site on phosphorylase b, causing a conformational change that shifts the enzyme from its inactive T (tense) state to its active R (relaxed) state, thus stimulating glycogen breakdown. ATP acts as an allosteric inhibitor by competing with AMP for the same binding site.

Quantitative Data on Glycogen Phosphorylase b Allosteric Regulation:

Isocitrate Dehydrogenase (IDH): A Key Control Point in the Citric Acid Cycle

NAD-dependent isocitrate dehydrogenase is a critical regulatory enzyme in the citric acid cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate. This reaction is a key control point as it is one of the first irreversible reactions in the cycle.

Allosteric Regulation by ADP:

-

ADP: ADP is a potent allosteric activator of NAD-dependent IDH. It binds to an allosteric site on the enzyme, inducing a conformational change that lowers the K_m for isocitrate, thereby increasing the enzyme's activity. This activation is crucial for stimulating the citric acid cycle when the cell's energy charge is low, as indicated by higher ADP levels. ATP, on the other hand, can act as an inhibitor.

Quantitative Data on Isocitrate Dehydrogenase Allosteric Regulation:

The following table presents the kinetic parameters for pig heart NAD-specific isocitrate dehydrogenase, demonstrating the activating effect of ADP.

| Condition | K_m for Isocitrate (mM) | Reference |

| Native Enzyme | 1.8 | |

| + 1 mM ADP | 0.3 |

Experimental Protocols

Enzyme Kinetics Assay for Allosteric Regulation

This protocol outlines a general procedure for determining the kinetic parameters of an allosterically regulated enzyme.

1. Principle: The initial velocity of the enzyme-catalyzed reaction is measured at various substrate concentrations in the presence and absence of allosteric effectors. The data are then fitted to appropriate kinetic models (e.g., Michaelis-Menten or Hill equation) to determine V_max, K_m, and the Hill coefficient (n_H).

2. Materials:

-

Purified enzyme

-

Substrate(s)

-

Allosteric effectors (ATP, ADP, AMP)

-

Assay buffer (pH and ionic strength optimized for the enzyme)

-

Spectrophotometer or other suitable detection instrument

-

96-well plates (for high-throughput assays)

3. Procedure:

-

Preparation of Reagents: Prepare stock solutions of the enzyme, substrate(s), and allosteric effectors in the assay buffer.

-

Assay Setup:

-

In a series of microcentrifuge tubes or wells of a 96-well plate, prepare reaction mixtures containing the assay buffer and a fixed concentration of the enzyme.

-

To separate sets of tubes/wells, add a fixed concentration of the allosteric activator (e.g., AMP or ADP) or inhibitor (e.g., ATP). Include a control set with no effector.

-

Prepare a range of substrate concentrations for each set of conditions.

-

-

Initiation of Reaction: Initiate the reaction by adding the substrate to the reaction mixtures.

-

Measurement of Reaction Rate:

-

Immediately measure the change in absorbance (or other signal) over time at a specific wavelength. The rate of change is proportional to the initial velocity of the reaction.

-

For spectrophotometric assays, this often involves coupling the production of a product to the oxidation or reduction of a nucleotide cofactor (e.g., NADH to NAD+), which can be monitored at 340 nm.

-

-

Data Analysis:

-

Plot the initial velocity (v) versus substrate concentration ([S]) for each condition (with and without effector).

-

Fit the data to the Michaelis-Menten equation (v = (V_max * [S]) / (K_m + [S])) for non-cooperative kinetics or the Hill equation (v = (V_max * [S]^n_H) / (K_0.5^n_H + [S]^n_H)) for cooperative (sigmoidal) kinetics using non-linear regression software.

-

Determine the values of V_max, K_m (or K_0.5), and n_H for each condition.

-

Isothermal Titration Calorimetry (ITC)

1. Principle: ITC directly measures the heat released or absorbed during a binding event. This technique can be used to determine the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction between an enzyme and its allosteric effector.

2. Materials:

-

Isothermal titration calorimeter

-

Purified enzyme

-

Allosteric effector (ligand)

-

Dialysis buffer (ensure the enzyme and ligand are in identical buffer to minimize heats of dilution)

3. Procedure:

-

Sample Preparation:

-

Thoroughly dialyze the purified enzyme against the chosen buffer.

-

Dissolve the ligand in the same dialysis buffer.

-

Degas both the enzyme and ligand solutions to prevent air bubbles.

-

-

ITC Experiment Setup:

-

Load the enzyme solution into the sample cell of the calorimeter.

-

Load the ligand solution into the injection syringe. A typical starting concentration is 10-20 times the concentration of the macromolecule in the cell.

-

-

Titration:

-

Perform a series of small, sequential injections of the ligand into the sample cell while maintaining a constant temperature.

-

The instrument measures the heat change associated with each injection.

-

-

Control Experiment:

-

Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the experimental data.

-

The resulting data (heat per injection versus molar ratio of ligand to enzyme) is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (K_d, n, ΔH, and ΔS).

-

X-ray Crystallography

1. Principle: X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of a protein. By obtaining crystal structures of an enzyme in the presence and absence of an allosteric effector, one can visualize the conformational changes induced by the effector binding.

2. Materials:

-

Highly purified and concentrated protein solution

-

Crystallization screens (commercially available kits of different chemical conditions)

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

-

Microscope for crystal visualization

-

Cryoprotectant

-

X-ray source (synchrotron or in-house) and detector

3. Procedure:

-

Protein Crystallization:

-

The purified protein is mixed with a precipitant solution in a crystallization drop. This drop is equilibrated against a larger reservoir of the precipitant solution.

-

Water vapor slowly diffuses from the drop to the reservoir, increasing the concentration of the protein and precipitant in the drop, which can lead to the formation of protein crystals.

-

Screen a wide range of conditions (pH, precipitant type and concentration, temperature) to find initial crystallization hits.

-

Optimize the initial conditions to obtain large, well-diffracting crystals.

-

-

Crystal Soaking (for ligand binding):

-

To obtain the structure of the enzyme-effector complex, crystals of the apo-enzyme can be soaked in a solution containing the allosteric effector.

-

-

X-ray Data Collection:

-

The crystal is cryo-cooled in liquid nitrogen to prevent radiation damage.

-

The frozen crystal is mounted in an X-ray beam.

-

As the crystal is rotated, it diffracts the X-rays, producing a diffraction pattern that is recorded by a detector.

-

-

Structure Determination and Refinement:

-

The diffraction data is processed to determine the electron density map of the protein.

-

A model of the protein structure is built into the electron density map.

-

The model is refined to best fit the experimental data.

-

-

Structural Analysis:

-

The final structure is analyzed to identify the allosteric binding site and the conformational changes that occur upon effector binding.

-

Visualizations of Pathways and Workflows

Signaling Pathways

Caption: Allosteric regulation of PFK-1 in glycolysis.

Experimental Workflows

Caption: Workflow for an enzyme kinetics assay.

Caption: Workflow for Isothermal Titration Calorimetry.

Conclusion and Future Directions

The allosteric regulation of enzymes by adenine phosphates is a cornerstone of metabolic control, enabling cells to adapt their metabolic flux to their energetic needs. This guide has provided a detailed overview of this regulation for three key enzymes: Phosphofructokinase-1, Glycogen Phosphorylase, and Isocitrate Dehydrogenase. The quantitative data and detailed experimental protocols presented herein are intended to serve as a valuable resource for researchers in academia and industry.

For drug development professionals, a deep understanding of these allosteric mechanisms can unveil novel therapeutic opportunities. Targeting allosteric sites offers the potential for developing highly specific modulators of enzyme activity, which may have advantages over traditional active-site inhibitors in terms of selectivity and reduced off-target effects. Future research will likely focus on the discovery and characterization of novel allosteric modulators for these and other metabolic enzymes, with the ultimate goal of developing new treatments for metabolic disorders, cancer, and other diseases. The continued application of the techniques described in this guide will be instrumental in advancing these efforts.

References

Methodological & Application

Application Notes and Protocols for Luciferase-Based ATP Measurement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) is the primary energy currency of all living cells, fueling essential metabolic processes. The intracellular concentration of ATP is a direct indicator of cellular health and metabolic activity. Consequently, accurate and sensitive measurement of ATP levels is crucial in a wide range of research and drug development applications, including cell viability assays, cytotoxicity studies, cell proliferation analysis, and screening for drug candidates that modulate cellular metabolism.[1][2][3][4]

The firefly luciferase-based assay is the most sensitive and widely used method for ATP quantification.[5] This bioluminescent assay relies on the enzyme luciferase, which catalyzes the oxidation of D-luciferin in the presence of ATP and oxygen, resulting in the emission of light. The intensity of the emitted light is directly proportional to the ATP concentration, allowing for highly sensitive detection, with the ability to detect as little as 0.01 picomoles of ATP or a single cell. This method offers a simple, rapid, and homogeneous protocol, often involving a single reagent addition directly to cultured cells, making it highly amenable to high-throughput screening.

Principle of the Assay

The luciferase-based ATP assay is a two-step biochemical reaction catalyzed by the firefly luciferase enzyme.

-

Adenylation of Luciferin: In the first step, D-luciferin reacts with ATP in the presence of magnesium ions (Mg²⁺) to form luciferyl-adenylate and pyrophosphate (PPi).

-

Oxidative Decarboxylation: In the second step, the luciferyl-adenylate intermediate is oxidized by molecular oxygen, leading to the formation of an electronically excited oxyluciferin, carbon dioxide (CO₂), and adenosine monophosphate (AMP). As the excited oxyluciferin returns to its ground state, it releases a photon of light (typically yellow-green with a wavelength of 550-570 nm).

The quantum yield of this reaction is very high, meaning that for every molecule of ATP consumed, a quantifiable amount of light is produced. When ATP is the limiting reactant, the light intensity is directly proportional to the ATP concentration over several orders of magnitude.

Figure 1: Biochemical pathway of the firefly luciferase-catalyzed reaction for ATP detection.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for luciferase-based ATP assays based on commercially available kits and protocols. These values can vary depending on the specific kit manufacturer, cell type, and instrumentation.

Table 1: Reagent Concentrations and Ratios

| Component | Typical Final Concentration / Ratio | Notes |

| D-Luciferin | 0.4 mg/mL | Can be prepared from a stock solution. |

| Firefly Luciferase | 1 µL per 100 µL of assay solution | Ratio may vary between kits. |

| ATP (for standard curve) | 10⁻⁹ M to 10⁻⁶ M | A standard curve is essential for absolute ATP quantification. |

| DTT | 1 µL of 1M DTT per 1 mL of buffer | Often included to stabilize the luciferase enzyme, though some kits are DTT-free. |

Table 2: Experimental Parameters

| Parameter | Typical Value / Range | Notes |

| Sample Volume | 10 - 100 µL | Depends on the plate format (e.g., 96-well, 384-well). |

| Reagent Volume | 100 µL | Typically, an equal volume of ATP detection reagent is added to the sample. |

| Incubation Time (Lysis) | 5 - 15 minutes | Time for the lysis reagent to release intracellular ATP. |

| Incubation Time (Signal) | 10 - 20 minutes | Time for the luminescent signal to stabilize before reading. |

| Signal Stability | 1 minute to >2 hours | Varies significantly between "flash" and "glow" type assays. |

| Measurement Time | 1 - 10 seconds per well | Integration time for the luminometer to capture the light signal. |

| Detection Limit | As low as 0.01 picomoles of ATP | Can detect as few as a single cell. |

| Linear Range | Up to 6 orders of magnitude | The relationship between ATP concentration and luminescent signal is linear over a wide range. |

Experimental Protocol

This protocol provides a general methodology for measuring intracellular ATP in cultured cells using a luciferase-based assay. Specific details may need to be optimized depending on the cell type and the assay kit used.

Figure 2: General experimental workflow for a luciferase-based ATP measurement assay.

Materials:

-

Luciferase-based ATP assay kit (containing D-luciferin, firefly luciferase, assay buffer, and cell lysis reagent)

-

Cultured cells (adherent or suspension)

-

Opaque-walled microplates (96-well or 384-well, white plates are recommended to maximize light output)

-

Multichannel pipette

-

Luminometer or a microplate reader with luminescence detection capabilities

-

ATP standard for absolute quantification (optional)

Procedure:

-

Cell Plating:

-

For adherent cells, seed cells in an opaque-walled 96-well plate at a desired density (e.g., 10³-10⁴ cells per well) in 100 µL of culture medium and incubate to allow for cell attachment.

-

For suspension cells, transfer 10 µL of the cell culture (containing 10³-10⁴ cells) directly into the wells of the opaque-walled plate.

-

Prepare control wells containing medium without cells to measure background luminescence.

-

-

Cell Treatment (Optional):

-

If evaluating the effect of a compound, treat the cells with the compound of interest and incubate for the desired period.

-

-

Reagent Preparation:

-

Equilibrate all kit components to room temperature before use.

-

Prepare the ATP Detection Cocktail according to the kit manufacturer's instructions. This typically involves reconstituting the lyophilized D-luciferin with the provided assay buffer and then adding the luciferase enzyme. Protect the reagent from light. The ATP Detection Cocktail should be prepared fresh for optimal performance.

-

-

ATP Standard Curve Preparation (Optional, for absolute quantification):

-

Prepare a series of ATP standards by serially diluting the provided ATP standard solution in the same buffer or medium used for the samples. A typical concentration range would be from 1 µM down to 1 nM.

-

-

Assay Execution:

-

Remove the assay plate from the incubator and allow it to equilibrate to room temperature.

-

Add a volume of the prepared ATP Detection Cocktail equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). This single-step addition lyses the cells and initiates the luciferase reaction.

-

Mix the contents of the wells by gentle shaking on an orbital shaker for approximately 2 minutes.

-

-

Signal Measurement:

-

Incubate the plate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence of each well using a luminometer. The integration time is typically set to 1-10 seconds.

-

-

Data Analysis:

-

Subtract the average background luminescence (from the cell-free control wells) from all experimental readings.

-

If an ATP standard curve was prepared, plot the luminescence values (Relative Light Units, RLU) against the known ATP concentrations.

-

Use the standard curve to determine the ATP concentration in the experimental samples. The amount of ATP is directly proportional to the number of viable cells.

-

Troubleshooting

Table 3: Common Issues and Solutions

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Weak or No Signal | - Low cell number or viability.- Inactive reagents (improper storage or handling).- Low transfection efficiency (for reporter assays).- Presence of luciferase inhibitors in the sample. | - Increase the number of cells per well.- Ensure reagents are stored correctly and not subjected to multiple freeze-thaw cycles.- Optimize transfection protocol.- Ensure samples are free of interfering chemicals like detergents or sanitizers. |

| High Background Signal | - Contamination of reagents or medium with ATP.- Luminescence from neighboring wells ("crosstalk"). | - Use ATP-free pipette tips and labware.- Use opaque, white-walled plates to minimize crosstalk. |

| High Variability Between Replicates | - Inconsistent pipetting.- Uneven cell distribution in wells.- Fluctuating RLU readings over time. | - Use a multichannel pipette and prepare a master mix of reagents.- Ensure cells are properly resuspended before plating.- Standardize the time between reagent addition and luminescence reading for all samples. |

| Saturated Signal | - Too many cells per well.- Very strong promoter activity (in reporter assays). | - Reduce the cell seeding density.- Dilute the cell lysate before adding the detection reagent. |

References

Application Notes and Protocols for Measuring the ADP/ATP Ratio in Cultured Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ratio of adenosine diphosphate (ADP) to adenosine triphosphate (ATP) is a critical indicator of the energetic state of a cell and is fundamental to cellular metabolism and viability. A high ATP level relative to ADP is characteristic of healthy, proliferating cells, while a shift towards a higher ADP/ATP ratio is a hallmark of cellular stress, apoptosis, and necrosis.[1] Consequently, the accurate measurement of the ADP/ATP ratio is a valuable tool in various research areas, including cancer biology, drug discovery, and toxicology, for assessing cell health, monitoring the effects of therapeutic agents, and elucidating cellular signaling pathways.

This document provides detailed protocols for the measurement of the ADP/ATP ratio in cultured cells using the widely adopted bioluminescence-based method. Additionally, it includes a summary of representative quantitative data and visualizations of the experimental workflow and a key signaling pathway regulated by the ADP/ATP balance.

Principle of the Bioluminescence Assay

The most common method for determining the ADP/ATP ratio is a two-step bioluminescent assay.[1]

-

ATP Measurement: In the first step, ATP is quantified using a luciferase-based reaction. The enzyme firefly luciferase catalyzes the oxidation of D-luciferin in the presence of ATP and oxygen, producing light. The emitted light is directly proportional to the ATP concentration and is measured using a luminometer.

-

ADP Measurement: In the second step, the ADP in the sample is enzymatically converted to ATP by ADP-converting enzyme. This newly generated ATP is then quantified using the same luciferase-luciferin reaction. The ADP concentration is calculated by subtracting the initial ATP measurement from the total ATP measured after ADP conversion.

Data Presentation

The following table summarizes quantitative ADP/ATP ratios in various cultured cell lines under different physiological and pathological conditions.

| Cell Type | Condition/Cellular State | ADP/ATP Ratio | Reference |

| Human Leukaemic Cell Lines (HL60, CEM7, Jurkat, U937) | Viable, Proliferating | < 0.11 | [1] |

| Human Leukaemic Cell Lines (HL60, CEM7, Jurkat, U937) | Apoptosis (induced by various cytotoxic agents) | 0.11 - 1.0 | [1] |

| Human Leukaemic Cell Lines (HL60, CEM7, Jurkat, U937) | Necrosis (induced by heat shock) | > 15.0 | [1] |

| Primary Acute Myeloid Leukemia (AML) Blast Cells | Apoptosis | Significant correlation with the degree of hypodiploidy | |

| Mouse Fibroblasts (Normal) | Proliferating (25 mM glucose) | Low | |

| Mouse Fibroblasts (Transformed) | Proliferating (25 mM glucose) | Low | |

| Mouse Fibroblasts (Normal) | Low Glucose (1 mM) for 96h | Slight increase | |

| Mouse Fibroblasts (Transformed) | Low Glucose (1 mM) for 96h | Dramatic increase |

Experimental Protocols

Protocol: Bioluminescence-Based ADP/ATP Ratio Assay

This protocol is a generalized procedure based on commercially available kits. It is recommended to always refer to the specific manufacturer's instructions for the kit being used.

Materials and Reagents:

-

Cultured cells (adherent or suspension)

-

96-well white, opaque microplate for luminescence readings

-

Luminometer

-

ADP/ATP Ratio Assay Kit (containing ATP Assay Reagent, ADP Converting Enzyme, and a Nucleotide Releasing Buffer)

-

Phosphate-buffered saline (PBS)

-

Standard laboratory equipment (pipettes, etc.)

Procedure:

1. Cell Seeding and Treatment:

-